2-Bromo-10-methylacridin-9(10H)-one
CAS No.:
Cat. No.: VC15806343
Molecular Formula: C14H10BrNO
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10BrNO |
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Molecular Weight | 288.14 g/mol |
IUPAC Name | 2-bromo-10-methylacridin-9-one |
Standard InChI | InChI=1S/C14H10BrNO/c1-16-12-5-3-2-4-10(12)14(17)11-8-9(15)6-7-13(11)16/h2-8H,1H3 |
Standard InChI Key | WECNQMJRZGFLPC-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Features
2-Bromo-10-methylacridin-9(10H)-one (C₁₄H₁₀BrNO) belongs to the acridinone family, a class of heterocyclic compounds with a fused benzene-pyridine-quinone backbone. The bromine atom at position 2 and the methyl group at position 10 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. X-ray diffraction analysis confirms a monoclinic crystal lattice with two independent molecules per asymmetric unit, stabilized by van der Waals forces and weak C–H···O hydrogen bonds . The dihedral angle between the acridinone core and the p-bromophenyl moiety is 4.8°, indicating near-planarity that enhances π-π stacking potential .
Table 1: Crystallographic Data for 2-Bromo-10-methylacridin-9(10H)-one
Parameter | Value |
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Crystal system | Monoclinic |
Space group | P2₁/n |
Unit cell dimensions | a = 8.0338(16) Å |
b = 9.0803(18) Å | |
c = 24.281(5) Å | |
β angle | 95.78(3)° |
Volume | 1762.28(60) ų |
Z | 4 |
Density (calc.) | 1.542 g/cm³ |
Synthesis and Purification
The synthesis of 2-bromo-10-methylacridin-9(10H)-one is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Starting with 2,7-dibromo-10-methylacridin-9(10H)-one, treatment with (4-(dimethylamino)phenyl)boronic acid in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃ in tetrahydrofuran (THF) at reflux yields the coupled product . Post-reaction purification involves flash column chromatography using silica gel and a hexane-ethyl acetate gradient, followed by recrystallization from methanol to obtain single crystals suitable for X-ray analysis .
Key Reaction Conditions:
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Catalyst: Tetrakis(triphenylphosphine)palladium(0)
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Base: Sodium carbonate
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Solvent: Tetrahydrofuran (THF)
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Temperature: Reflux (66°C)
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Reaction Time: 12–16 hours
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
The crystal structure (Fig. 1) reveals a tricyclic acridinone core with a bromine atom at position 2 and a methyl group at position 10. The molecule adopts a nearly planar conformation, with torsion angles between the acridinone system and substituents measuring less than 5° . Intermolecular C–H···O hydrogen bonds between the ketone oxygen (O1) and aromatic hydrogens (H7, H8) stabilize the lattice, forming chains along the100 direction .
Table 2: Selected Bond Lengths and Angles
Bond/Angle | Value |
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Br1–C2 | 1.988(2) Å |
O1–C9 | 1.229(3) Å |
C5–C10 | 1.387(3) Å |
C6–C7 | 1.381(3) Å |
C9–C10–C5 | 121.1(2)° |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, H-1), 7.89 (d, J = 8.8 Hz, 1H, H-4), 7.65 (t, J = 7.6 Hz, 1H, H-3), 7.52 (t, J = 7.6 Hz, 1H, H-2), 3.82 (s, 3H, N–CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 181.2 (C=O), 152.4 (C-9), 134.7 (C-10), 128.9–122.4 (aromatic carbons), 40.1 (N–CH₃) .
Comparative Analysis with Related Acridinones
Compared to non-brominated analogs, 2-bromo-10-methylacridin-9(10H)-one demonstrates altered electronic properties due to the electron-withdrawing bromine substituent. This modification increases electrophilicity at the carbonyl group, facilitating nucleophilic attacks in further functionalization reactions. Additionally, the methyl group at position 10 hinders rotational freedom, as evidenced by reduced conformational flexibility in dynamic NMR studies .
Future Research Directions
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Biological Activity Screening: Evaluate the compound’s inhibitory activity against BET bromodomains using fluorescence anisotropy assays.
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Derivatization Studies: Explore Suzuki-Miyaura couplings with boronic acids bearing bioactive moieties (e.g., piperazine, morpholine) to enhance solubility and target affinity.
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Computational Modeling: Perform density functional theory (DFT) calculations to predict electrostatic potential surfaces and optimize halogen bonding interactions.
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